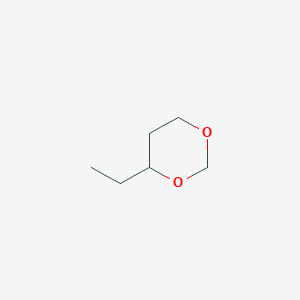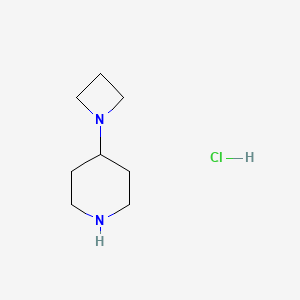
4-(Azetidin-1-yl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-1-yl)piperidine hydrochloride is a heterocyclic compound that features both azetidine and piperidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)piperidine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the piperidine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The process typically includes the use of Grignard reagents and subsequent cyclization reactions .
Análisis De Reacciones Químicas
Types of Reactions
4-(Azetidin-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the azetidine or piperidine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted azetidine or piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(Azetidin-1-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Azetidin-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known for its strain-driven reactivity, which allows it to interact with various biological targets . The piperidine moiety contributes to the compound’s ability to cross biological membranes and interact with receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.
Azetidine: A four-membered ring containing one nitrogen atom, known for its ring strain and reactivity.
Pyridine: A six-membered aromatic ring with one nitrogen atom, used in various chemical syntheses.
Uniqueness
4-(Azetidin-1-yl)piperidine hydrochloride is unique due to its combination of azetidine and piperidine rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H17ClN2 |
|---|---|
Peso molecular |
176.69 g/mol |
Nombre IUPAC |
4-(azetidin-1-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-6-10(7-1)8-2-4-9-5-3-8;/h8-9H,1-7H2;1H |
Clave InChI |
ZUXUTYIUNAFCKL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C2CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


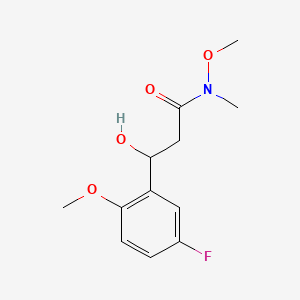
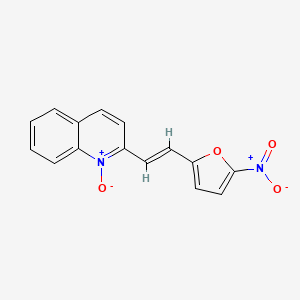

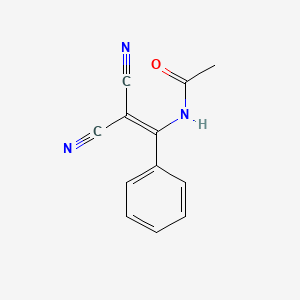
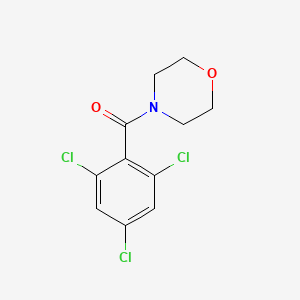

![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)


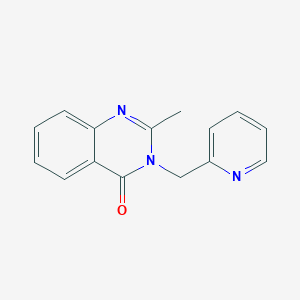

![N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide](/img/structure/B14759109.png)
